molecular formula C24H24N2O B412921 3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one CAS No. 146828-60-6

3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

Cat. No.: B412921
CAS No.: 146828-60-6
M. Wt: 356.5g/mol
InChI Key: CBDAHOSJHINJEF-UHFFFAOYSA-N
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Description

3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

The synthesis of 3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves several steps. One common method includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines . This reaction typically occurs in the presence of potassium hydroxide, leading to the formation of bis-benzo[h]quinazoline compounds linked through a sulfanyl spacer . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methylene iodide, benzaldehyde, and benzoyl isothiocyanate . For instance, the reaction with methylene iodide produces 2,2’-[methylenebis(sulfanediyl)]bis{3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one} . These reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Scientific Research Applications

3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has shown promise in various scientific research applications. In medicinal chemistry, it has been studied for its potential antibacterial and antitumor activities . The compound’s unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a valuable candidate for drug development. Additionally, its properties make it suitable for use in materials science, where it can be incorporated into polymers and other materials to enhance their performance.

Mechanism of Action

The mechanism of action of 3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into binding sites on enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antitumor activity . The exact pathways involved depend on the specific application and the biological target.

Comparison with Similar Compounds

3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one can be compared to other spiro compounds, such as 3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one . While both compounds share a similar core structure, the presence of different substituents can significantly alter their properties and applications. For example, the methyl and phenyl groups in 3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one may enhance its biological activity compared to other spiro compounds.

Properties

CAS No.

146828-60-6

Molecular Formula

C24H24N2O

Molecular Weight

356.5g/mol

IUPAC Name

3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C24H24N2O/c1-26-22(17-10-4-2-5-11-17)25-21-19-13-7-6-12-18(19)16-24(20(21)23(26)27)14-8-3-9-15-24/h2,4-7,10-13H,3,8-9,14-16H2,1H3

InChI Key

CBDAHOSJHINJEF-UHFFFAOYSA-N

SMILES

CN1C(=NC2=C(C1=O)C3(CCCCC3)CC4=CC=CC=C42)C5=CC=CC=C5

Canonical SMILES

CN1C(=NC2=C(C1=O)C3(CCCCC3)CC4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

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